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This document provides detailed application notes and protocols for the use of the restriction

enzyme Hinc II in Southern blotting analysis. Hinc II is a versatile enzyme for various

molecular biology applications, including gene mapping and Restriction Fragment Length

Polymorphism (RFLP) studies.[1][2]

Introduction to Hinc II
Hinc II is a type II restriction endonuclease isolated from Haemophilus influenzae Rc.[3] It

recognizes the degenerate, palindromic sequence 5'-GTYRAC-3' (where Y is a pyrimidine [C or

T] and R is a purine [A or G]) and cleaves within the sequence, leaving blunt ends.[4][5] This

characteristic makes it a valuable tool in various molecular biology techniques, including

Southern blotting, for detecting specific DNA sequences and analyzing genomic structure.[6][7]

Key Features of Hinc II:
Recognition Sequence: 5'-GTYRAC-3'

Cleavage Site: GTY | RAC

Resulting Ends: Blunt
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Optimal Temperature: 37°C

Heat Inactivation: 65°C for 20 minutes[4]

Application of Hinc II in Southern Blotting
Southern blotting is a technique used to detect specific DNA sequences in a complex DNA

sample.[6][8][9] The use of Hinc II in this process is particularly beneficial for:

RFLP Analysis: Hinc II's degenerate recognition site allows it to cut at multiple potential

sequences (GTCGAC, GTCAAC, GTTGAC, and GTTAAC), making it useful for identifying

polymorphisms in DNA.[10] These variations can be used as genetic markers for disease

diagnosis and population genetics.[9]

Gene Mapping: By digesting genomic DNA with Hinc II and hybridizing with a labeled probe,

the location and organization of specific genes can be determined.[6]

Detection of Genomic Rearrangements: Southern blotting with Hinc II can reveal large-scale

changes in the genome, such as deletions, insertions, or translocations, which are often

associated with genetic disorders and cancer.[7]

Quantitative Data Summary
The following tables provide a summary of key quantitative data for performing Southern

blotting with Hinc II.

Table 1: Hinc II Digestion Reaction
Component Recommended Amount

DNA 1-2 µg

10x Reaction Buffer 5 µl

Hinc II Enzyme 1-2 Units per µg of DNA

Nuclease-free Water to a final volume of 50 µl

Incubation Temperature 37°C

Incubation Time 1 hour to overnight
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Note: For complex genomic DNA, longer incubation times (overnight) and a higher enzyme-to-

DNA ratio (5-10 units/µg) may be necessary to ensure complete digestion.

Table 2: Southern Blotting Key Parameters
Step Buffer/Solution Incubation Time Temperature

Depurination 0.25 M HCl 15-30 minutes Room Temperature

Denaturation
1.5 M NaCl, 0.5 M

NaOH
2 x 20 minutes Room Temperature

Neutralization
1.5 M NaCl, 0.5 M

Tris-Cl, pH 7.0
2 x 20 minutes Room Temperature

Transfer
20x SSC (3 M NaCl,

0.3 M Sodium Citrate)
Overnight Room Temperature

Prehybridization
Hybridization Buffer

with blocking agent
4-6 hours 42°C - 68°C

Hybridization
Hybridization Buffer

with labeled probe
Overnight 42°C - 68°C

Stringency Washes

Low: 2x SSC, 0.1%

SDS; High: 0.1x SSC,

0.1% SDS

Variable Variable

Experimental Protocols
Protocol 1: Hinc II Digestion of Genomic DNA

In a sterile microcentrifuge tube, combine the following reagents:

Genomic DNA (10 µg)

10x Hinc II Reaction Buffer (e.g., rCutSmart™ Buffer)[4]

Hinc II restriction enzyme (10-20 units)

Nuclease-free water to a final volume of 100 µl.
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Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

Incubate the reaction at 37°C for 4 hours to overnight. For plasmid DNA, 1 hour is typically

sufficient.

(Optional) To check for complete digestion, run a small aliquot (5 µl) of the reaction on a

0.8% agarose gel alongside undigested DNA.

Proceed to gel electrophoresis or store the digested DNA at -20°C.

Protocol 2: Southern Blotting
1. Agarose Gel Electrophoresis

Prepare a 0.8% agarose gel in 1x TAE or TBE buffer containing ethidium bromide (or a safer

alternative stain).

Add loading dye to the digested DNA samples.

Load the samples into the wells of the agarose gel. Include a DNA ladder to determine the

size of the fragments.

Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated an

appropriate distance.

Visualize the DNA fragments under UV light and photograph the gel.

2. Transfer of DNA to Membrane

Depurination: Soak the gel in 0.25 M HCl for 15-30 minutes with gentle agitation. This step is

optional but recommended for large DNA fragments (>10 kb).[11]

Rinse the gel with deionized water.

Denaturation: Soak the gel in a denaturation solution (1.5 M NaCl, 0.5 M NaOH) for 2 x 20

minutes with gentle agitation to separate the double-stranded DNA.[12]

Rinse the gel with deionized water.
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Neutralization: Soak the gel in a neutralization solution (1.5 M NaCl, 0.5 M Tris-Cl, pH 7.0)

for 2 x 20 minutes with gentle agitation.[12]

Set up the capillary transfer apparatus. This typically involves a tray with transfer buffer (20x

SSC), a wick (filter paper), the gel, a nylon or nitrocellulose membrane, more filter paper, and

a stack of paper towels with a weight on top.

Allow the transfer to proceed overnight.

3. Hybridization

Following transfer, rinse the membrane in 2x SSC.

Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours (for

nitrocellulose).[12]

Place the membrane in a hybridization bottle or bag with prehybridization solution to block

non-specific binding sites. Incubate for 4-6 hours at the appropriate hybridization

temperature.

Denature the labeled DNA probe by boiling for 5-10 minutes and then quickly chilling on ice.

Add the denatured probe to the hybridization solution and incubate overnight at the

hybridization temperature with constant agitation.

4. Washing and Detection

After hybridization, wash the membrane to remove the unbound probe. Perform a series of

washes with increasing stringency (lower salt concentration and higher temperature).

Low stringency wash: 2x SSC, 0.1% SDS at room temperature.

High stringency wash: 0.1x SSC, 0.1% SDS at a higher temperature (e.g., 65°C).

Detect the probe signal. For radiolabeled probes, this is done by autoradiography using X-

ray film.[13] For non-radioactive probes, detection depends on the label used (e.g.,

chemiluminescence or fluorescence).[6]
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Visualizations
Caption: Hinc II recognizes the sequence 5'-GTYRAC-3' and cleaves to produce blunt ends.
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Click to download full resolution via product page

Caption: The experimental workflow for Southern blotting using Hinc II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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